![molecular formula C20H16BrClN2O3S B4629543 N-(4-bromo-3-chlorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4629543.png)

N-(4-bromo-3-chlorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide

Vue d'ensemble

Description

N-(4-bromo-3-chlorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide is a compound with potential relevance in various fields of chemical and pharmaceutical research. Its synthesis and analysis involve complex chemical reactions and advanced analytical techniques to elucidate its structure, properties, and potential applications, excluding its drug use, dosage, side effects, and direct applications in science.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical processes, including diazotization, Sandmeyer reactions, esterification, chlorination, and condensation steps. For instance, the synthesis of methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an important intermediate in related compounds, demonstrates the complexity of these synthetic routes with a total yield of 44.2%, indicating the potential challenges in synthesizing this compound (Yang Jian-she, 2009).

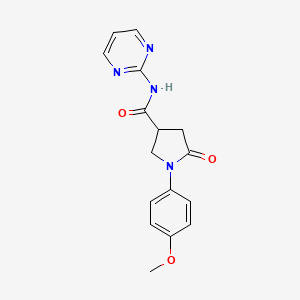

Molecular Structure Analysis

The molecular structure of compounds like this compound can be characterized by various spectroscopic techniques, including IR, NMR, and mass spectrometry. For example, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide's structure was elucidated using IR, H and C-NMR, mass spectrometry, and elemental analysis, highlighting the importance of these techniques in determining the molecular structure of complex organic compounds (S. Saeed et al., 2010).

Chemical Reactions and Properties

The reactivity and chemical behavior of this compound would be influenced by its functional groups, such as the benzamide and sulfonyl groups. Studies on similar compounds have shown a range of chemical reactions, including sulfonamide-sulfonimide tautomerism, highlighting the complex chemical properties that could be expected (D. Branowska et al., 2022).

Applications De Recherche Scientifique

Synthesis and Antipathogenic Activity

A study by Limban et al. (2011) focused on the synthesis of acylthioureas and their antipathogenic activities, highlighting the potential of these compounds, including derivatives similar to N-(4-bromo-3-chlorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide, for development as novel antimicrobial agents with antibiofilm properties. The research demonstrated significant activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus, known for biofilm formation capabilities (Limban, Marutescu, & Chifiriuc, 2011).

Cardiac Electrophysiological Activity

Research by Morgan et al. (1990) on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, including compounds related to the chemical of interest, demonstrated their potential as selective class III agents for cardiac arrhythmias. This indicates a pathway for the development of treatments targeting cardiac electrical activity without engaging typical drug use contexts (Morgan et al., 1990).

Synthesis for Industrial Applications

Yang Jian-she (2009) reported on the synthesis of Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an important intermediate for various compounds, showcasing an improved process suitable for industrial production. This highlights the importance of such compounds in the synthesis of other valuable chemicals, potentially beyond the pharmaceutical scope (Yang Jian-she, 2009).

Analytical and Quality Control Applications

Research into the electrochemical oxidation of indapamide, a structurally related compound, has been studied for its potential in analytical and quality control applications. Such studies indicate the broader utility of similar compounds in ensuring the quality and safety of pharmaceutical products through advanced analytical methodologies (Legorburu, Alonso, & Jiménez, 1996).

Antimicrobial Activity Evaluation

Fadel and Al-Azzawi (2021) designed and synthesized new compounds containing biologically active segments related to the given compound, demonstrating high antimicrobial activity. This research underscores the potential for these compounds to contribute to the development of new antimicrobial agents (Fadel & Al-Azzawi, 2021).

Propriétés

IUPAC Name |

4-[benzenesulfonyl(methyl)amino]-N-(4-bromo-3-chlorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrClN2O3S/c1-24(28(26,27)17-5-3-2-4-6-17)16-10-7-14(8-11-16)20(25)23-15-9-12-18(21)19(22)13-15/h2-13H,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYOJULOVUEBMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Br)Cl)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4629468.png)

![3-[5-(4-bromophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B4629472.png)

![2-{[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B4629486.png)

![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B4629492.png)

![5-{4-[(2-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4629499.png)

![N-(3,4-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4629502.png)

![2-chloro-N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-4-fluorobenzamide](/img/structure/B4629507.png)

![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4629512.png)

![N-(2,4-difluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B4629515.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-1-pyrrolidinecarbothioamide](/img/structure/B4629529.png)

![N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4629531.png)

![3-amino-4-{[3-(dimethylamino)propyl]amino}-2H-chromen-2-one](/img/structure/B4629538.png)

![4-methoxy-N,N-dimethyl-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4629545.png)